
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields such as medicinal chemistry and biochemistry. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(dimethylamino)benzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chiral Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.
Purification: Employing large-scale chromatography and crystallization techniques to obtain the desired enantiomer in high purity.
Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
類似化合物との比較
Similar Compounds
®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Dimethylamino)phenylalanine: A structurally related amino acid with similar functional groups.
3-(4-(Dimethylamino)phenyl)propanoic acid: A non-chiral analog with similar chemical reactivity.
Uniqueness
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and in the study of stereochemistry in biological systems.
特性
分子式 |
C11H18Cl2N2O2 |
|---|---|
分子量 |
281.18 g/mol |
IUPAC名 |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H/t10-;;/m0../s1 |
InChIキー |
PIMXAOWCQWTJNX-XRIOVQLTSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


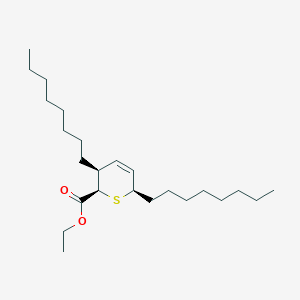
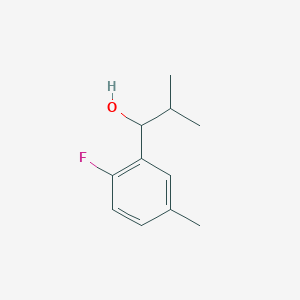
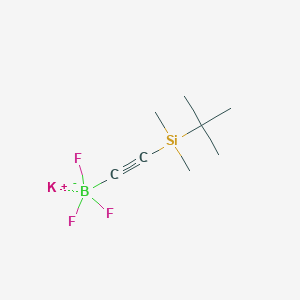
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

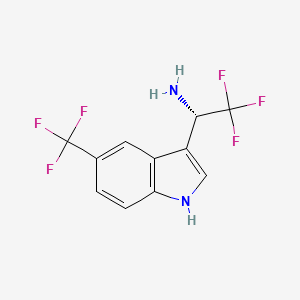
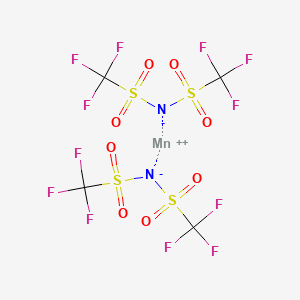
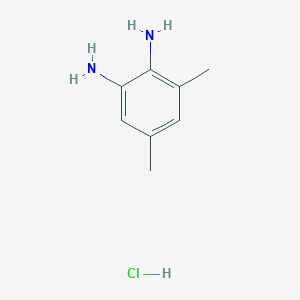
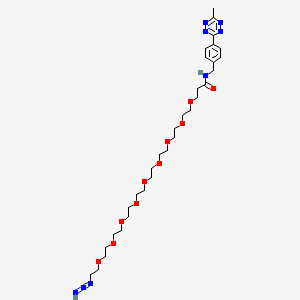
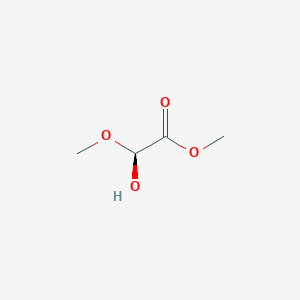
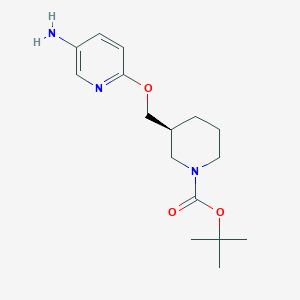

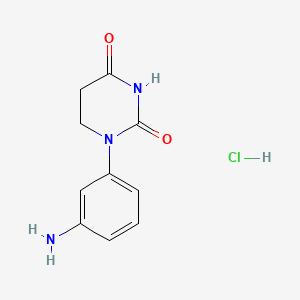
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
